molecular formula C17H21N3O3 B12178223 2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No.: B12178223
M. Wt: 315.37 g/mol
InChI Key: ASIGVIGRPISTTP-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C17H21N3O3/c1-12(21)19-15-5-2-6-16-14(15)7-8-20(16)11-17(22)18-10-13-4-3-9-23-13/h2,5-8,13H,3-4,9-11H2,1H3,(H,18,22)(H,19,21)

InChI Key

ASIGVIGRPISTTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3CCCO3

Origin of Product

United States

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